Spectroscopic Data of 5-bromo-4,6-difluoro-1H-indole: An In-depth Technical Guide
Spectroscopic Data of 5-bromo-4,6-difluoro-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-4,6-difluoro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of halogen atoms, particularly fluorine and bromine, can profoundly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. Fluorine can enhance binding affinity and improve metabolic stability, while bromine can serve as a handle for further synthetic transformations and can also contribute to binding interactions. A thorough understanding of the spectroscopic properties of 5-bromo-4,6-difluoro-1H-indole is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-bromo-4,6-difluoro-1H-indole, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of the spectral data is discussed in detail, supported by established principles of spectroscopic analysis of halogenated aromatic compounds. Furthermore, standardized experimental protocols for acquiring these spectra are provided to aid researchers in their practical work.
Molecular Structure and Key Features
The structure of 5-bromo-4,6-difluoro-1H-indole features a bicyclic indole core with a bromine atom at the 5-position and fluorine atoms at the 4- and 6-positions of the benzene ring. This substitution pattern leads to a unique electronic environment that is reflected in its spectroscopic signatures.
Caption: Molecular structure of 5-bromo-4,6-difluoro-1H-indole.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 5-bromo-4,6-difluoro-1H-indole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| N-H | ~11.5 | br s | - |
| H-2 | ~7.5 | t | J ≈ 2.5 |
| H-3 | ~6.5 | t | J ≈ 2.5 |
| H-7 | ~7.3 | t | J(H-F) ≈ 2.0 |
Interpretation:
-
N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet at a downfield chemical shift (around 11.5 ppm) due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.
-
H-2 and H-3 Protons: The protons on the pyrrole ring (H-2 and H-3) will appear as triplets due to coupling with each other. Their chemical shifts are influenced by the overall electron density of the indole ring system.
-
H-7 Proton: The H-7 proton is situated on the benzene ring and its signal will be a triplet due to coupling with the adjacent fluorine atom at the 6-position. The fluorine atom's strong electronegativity will influence the chemical shift of this proton.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-4,6-difluoro-1H-indole in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Caption: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule. The spectrum of 5-bromo-4,6-difluoro-1H-indole will show distinct signals for each of the eight carbon atoms, with their chemical shifts being significantly influenced by the attached halogen atoms.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~125 |
| C-3 | ~103 |
| C-3a | ~120 |
| C-4 | ~150 (d, J(C-F) ≈ 240 Hz) |
| C-5 | ~95 |
| C-6 | ~155 (d, J(C-F) ≈ 245 Hz) |
| C-7 | ~100 |
| C-7a | ~130 |
Interpretation:
-
Carbons bonded to Fluorine (C-4 and C-6): These carbons will exhibit the most downfield chemical shifts due to the strong deshielding effect of the fluorine atoms. Furthermore, their signals will appear as doublets due to strong one-bond coupling with the ¹⁹F nucleus.
-
Carbon bonded to Bromine (C-5): The bromine atom will also influence the chemical shift of C-5, typically causing a shielding effect compared to an unsubstituted carbon, resulting in an upfield shift.
-
Pyrrole Ring Carbons (C-2 and C-3): The chemical shifts of these carbons are characteristic of the indole ring system.
-
Bridgehead Carbons (C-3a and C-7a): These carbons are part of both rings and their chemical shifts reflect this structural feature.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H spectrometer) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For 5-bromo-4,6-difluoro-1H-indole, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
Predicted Mass Spectrometry Data:
| Ion | m/z (relative abundance) |
| [M]⁺ | 231 (100%) |
| [M+2]⁺ | 233 (~98%) |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear at an m/z corresponding to the molecular weight of the compound with the ⁷⁹Br isotope.
-
Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak will be observed.[1] This is a definitive indicator of the presence of a single bromine atom in the molecule.[1]
-
Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways for indoles involve the loss of small molecules like HCN.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
